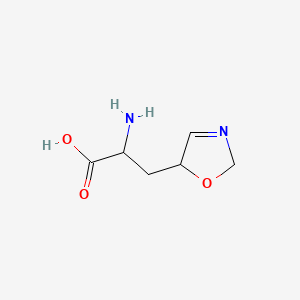

3-(2,5-Dihydro-1,3-oxazol-5-yl)alanine

Description

Structure

3D Structure

Properties

CAS No. |

186972-66-7 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.157 |

IUPAC Name |

2-amino-3-(2,5-dihydro-1,3-oxazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H10N2O3/c7-5(6(9)10)1-4-2-8-3-11-4/h2,4-5H,1,3,7H2,(H,9,10) |

InChI Key |

DBYDLJJHNXNJJV-UHFFFAOYSA-N |

SMILES |

C1N=CC(O1)CC(C(=O)O)N |

Synonyms |

5-Oxazolepropanoicacid,alpha-amino-2,5-dihydro-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2,5 Dihydro 1,3 Oxazol 5 Yl Alanine and Its Analogues

Strategies for the Construction of the Dihydrooxazole Ring System

The formation of the dihydrooxazole (also known as oxazoline) ring is a critical step in the synthesis of the target compound. These five-membered heterocycles are not only present in numerous medicinally active compounds but also serve as versatile synthetic intermediates. mdpi.com

A primary method for synthesizing 2-oxazolines involves the reaction of an amino alcohol with a carboxylic acid or its derivatives. mdpi.com This fundamental transformation can be adapted to create oxazoline-containing amino acids. For instance, serine methyl ester and other amino acids like aspartic and glutamic acids can be used to prepare oxazolyl amino acids, which serve as precursors for a variety of pharmacologically relevant molecules. thieme.de

Another innovative approach involves the stereospecific isomerization of 3-amido-2-phenyl azetidines in the presence of an acid catalyst, such as Cu(OTf)₂, to yield chiral 2-oxazolines. mdpi.com This method proceeds via a presumed SN2 nucleophilic attack at the C2 position of the azetidine (B1206935) ring. mdpi.com While not directly starting from an amino acid to form the oxazoline (B21484), it demonstrates a pathway to chiral oxazolines that could be further elaborated into the desired alanine (B10760859) structure.

Furthermore, solid-phase synthesis techniques have been developed for creating peptides containing 1,3-oxazole moieties from dipeptides with C-terminal serine or threonine residues. nih.gov These methods typically involve cyclodehydration procedures and are compatible with standard Fmoc solid-phase peptide synthesis, allowing for the incorporation of oxazoline-modified amino acids into peptide chains. nih.gov

A general and modular synthesis of highly substituted oxazoles involves a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization. This allows for the selective creation of functionalized oxazoles from simple precursors. organic-chemistry.org Another route involves the direct coupling of α-diazoketones with amides using copper(II) triflate as a catalyst. researchgate.net

| Precursor Type | Reagents/Conditions | Product | Reference |

| Amino Alcohol & Carboxylic Acid | General condensation | 2-Oxazoline | mdpi.com |

| 3-Amido-2-phenyl azetidine | Cu(OTf)₂ | Chiral 2-oxazoline | mdpi.com |

| Dipeptide (on solid phase) | Cyclodehydration reagents | Oxazole-containing peptide | nih.gov |

| Vinyl Halide & Amide | Cu-catalyst, then Iodine | Substituted Oxazole (B20620) | organic-chemistry.org |

| α-Diazoketone & Amide | Copper(II) triflate | 2,4-Disubstituted Oxazole | researchgate.net |

The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for constructing five-membered heterocyclic rings, including dihydroisoxazoles (isoxazolines). mdpi.comnsc.ru This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkene (dipolarophile) to form the isoxazoline (B3343090) ring. mdpi.comresearchgate.net This strategy is highly effective for creating isoxazoline-amino acid chimeras.

In a typical procedure, nitrile oxides are generated from aldoximes using oxidants like diacetoxyiodobenzene. These nitrile oxides then react with dipolarophiles such as dimethyl-2-methylene glutarate. mdpi.com This specific reaction, when assisted by microwave irradiation, can efficiently produce isoxazoline-derived dimethyl carboxylates, which can be subsequently hydrolyzed to yield novel isoxazoline dicarboxylic acids. mdpi.com

A key advantage of the 1,3-dipolar cycloaddition is its modularity, allowing for a wide variety of substituents on both the nitrile oxide and the alkene, thus enabling the synthesis of a diverse library of dihydroisoxazole-containing compounds. mdpi.com For example, α-nitroketones can be converted to nitrile oxides in the presence of an acid like p-toluenesulfonic acid (p-TsOH), which then undergo cycloaddition with alkenes or alkynes. mdpi.com This method has been shown to be effective, with yields ranging from 66–90% for substituted phenylnitroketones. mdpi.com

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference |

| Aldoxime | Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene, Microwave | Isoxazoline dicarboxylate | mdpi.com |

| α-Nitroketone | Alkene/Alkyne | p-TsOH | Substituted Isoxazoline | mdpi.com |

| Aldoxime | Propargyloxycoumarin | (Diacetoxyiodo)benzene | Coumarin-isoxazole hybrid | researchgate.net |

| 2-(Diazoacetyl)-2H-azirine | Terminal Acetylene | tert-Butyl nitrite | Azirinyl(isoxazolyl)ketone | researchgate.net |

Functionalization and Derivatization of the Alanine Moiety

Once the heterocyclic core is established, the alanine portion of the molecule offers multiple sites for functionalization. Late-stage functionalization (LSF) of peptides containing aryl alanine residues is an attractive strategy for creating molecular diversity from a common intermediate. nih.gov This approach avoids the often costly and lengthy synthesis of individual non-canonical amino acid building blocks. nih.gov

C–H functionalization has emerged as a powerful tool for modifying amino acids, including those with aromatic or heteroaromatic side chains. acs.org Metal-catalyzed reactions such as arylation can be applied to protected alanine templates. For instance, reacting an azlactone derived from alanine with substituted benzyl (B1604629) phosphates in the presence of a suitable catalyst can yield various functionalized alanine derivatives. acs.org

Furthermore, N-protected-(aminoacyl)benzotriazoles serve as effective acylating agents for a wide range of heterocyclic amines, including thiazoles, benzimidazoles, and pyridines. nih.gov This reaction, often facilitated by microwave irradiation, allows for the attachment of different heterocyclic systems to the amino acid core, producing N-substituted amides in good yields. nih.gov A series of highly emissive heterocyclic alanines bearing a benzo[d]oxazolyl unit have been synthesized, demonstrating the potential for creating fluorescent chemosensors by derivatizing the alanine side chain. dntb.gov.ua

Oxazolone (B7731731) Ring-Opening as a Synthetic Pathway to Heterocyclic Amino Acid Esters

Oxazolones, also known as azlactones, are key intermediates in the synthesis of α-amino acids and their derivatives. biointerfaceresearch.comresearchgate.net The facile ring-opening of the oxazolone heterocycle by various nucleophiles is a cornerstone of this chemistry. biointerfaceresearch.comresearchgate.net

Hydrolysis or alcoholysis of oxazolones readily yields α-acylaminoacrylic acids or their corresponding esters. biointerfaceresearch.com These products can then be reduced to provide the target α-amino acids. biointerfaceresearch.com The rate of this ring-opening reaction is influenced by the nature of the substituent at the C-2 position of the oxazolone ring; electron-donating groups tend to decrease the reaction rate. researchgate.net

This methodology has been applied to the synthesis of new benzamide (B126) derivatives by reacting 5-oxazolones with primary aryl amines, which act as nucleophiles to open the ring. researchgate.net More recently, it was discovered that even sterically hindered 4,4-dimethyloxazolones, previously considered poor electrophiles, can undergo efficient amidation with weak nucleophiles, providing a convenient synthetic tool for generating peptide analogues containing residues like aminoisobutyric acid (AIB). nih.gov This highlights the broad utility of oxazolone ring-opening as a general strategy for peptide bond formation and the synthesis of complex amino acid derivatives. nih.gov

Enantioselective Synthesis Approaches for Stereoisomeric Dihydrooxazole Amino Acids

Controlling the stereochemistry during the synthesis of amino acids is crucial, as the biological activity of the final molecule is often dependent on its specific configuration. Several strategies have been developed for the enantioselective synthesis of amino acids and their derivatives.

One powerful approach is the use of chiral ligands in metal-catalyzed reactions. For example, a copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been developed to produce β-amino acid derivatives. nih.gov In this method, the choice of a chiral ligand controls the regioselectivity of a hydrocupration step, enabling the delivery of copper to the β-position, which then reacts with an electrophilic aminating reagent to form the desired enantioenriched β-amino acid. nih.gov

For oxazole-containing peptides, the stereochemistry of precursor amino acids like serine and cysteine can be lost during the heterocyclization process. nih.gov Therefore, total synthesis is often required to definitively assign the stereochemistry of the final natural product. nih.gov The development of stereocontrolled synthetic routes, such as those employing a BF₃·OEt₂-mediated Mukaiyama aldol (B89426) reaction on alanine-derived aldehydes, is essential for accessing specific stereoisomers. researchgate.net

Additionally, dynamic kinetic resolution of oxazolones has been reported as a mechanism for preparing enantiomerically pure nonquaternary amino acids. researchgate.net This approach combines the racemization of the chiral center at C-4 of the oxazolone with a stereoselective ring-opening reaction, allowing for the theoretical conversion of the entire starting material into a single enantiomer of the product.

Biological Activity Spectrum and Molecular Mechanisms of Action

Antimicrobial Efficacy of Dihydrooxazole-Alanine Analogues

Analogues of 3-(2,5-Dihydro-1,3-oxazol-5-yl)alanine have demonstrated notable antimicrobial properties, with selectivity observed across different classes of microorganisms.

Studies on non-proteinogenic amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton, a related benzoxazole (B165842) structure, have shown selective, albeit not very high, antibacterial potential against Gram-positive bacteria like Bacillus subtilis. nih.gov Similarly, other related heterocyclic structures such as oxazolidinones are known for their antibacterial action. nih.gov For instance, a series of novel 1,2,4-triazole (B32235) Schiff base derivatives demonstrated good inhibitory effects against tested bacteria, with evidence suggesting they may function by destroying the bacterial cell membrane. mdpi.com Research into various azole derivatives has consistently highlighted their activity against Gram-positive microorganisms. nih.gov

Hybrids incorporating an oxazolidinone ring, a structure related to dihydrooxazole, have shown potent activity. For example, a 5-nitroimidazole/oxazolidinone hybrid was found to be a powerful antibacterial compound against the Gram-positive bacterium Bacillus cereus. nih.gov Furthermore, thiazole-quinolinium derivatives have been found to possess potent bactericidal activity against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org

Antibacterial Activity of Related Heterocyclic Compounds

| Compound Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-(2-Benzoxazol-5-yl)alanine Derivatives | Bacillus subtilis (Gram-positive) | Selective antibacterial activity | nih.gov |

| Thiazole-Quinolinium Derivatives | MRSA, VRE (Gram-positive) | Potent bactericidal activity | rsc.org |

| 1,2,4-Triazole Schiff Base Derivatives | Gram-positive and Gram-negative bacteria | Good inhibitory effect; potential membrane disruption | mdpi.com |

| 5-Nitroimidazole/Oxazolidinone Hybrid | Bacillus cereus (Gram-positive) | Potent antibacterial activity | nih.gov |

The antifungal potential of this chemical family is significant. Studies on a large group of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that almost half of the compounds tested exhibited antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov This is consistent with findings for other related heterocyclic structures. For instance, newly synthesized thiazole (B1198619) derivatives containing a cyclopropane (B1198618) system showed very strong activity against all tested C. albicans isolates, with minimum inhibitory concentrations (MIC) ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov Their mechanism of action may involve disruption of the fungal cell wall or cell membrane. nih.govnih.gov

A novel series of isoxazole-based derivatives were also evaluated for their anti-Candida potential, with two compounds, PUB14 and PUB17, displaying selective antifungal activity without affecting beneficial microbiota like Lactobacillus sp. mdpi.com Compound PUB14 was particularly effective, eradicating approximately 55% of biofilm formed by C. albicans. mdpi.com Pyrazole derivatives have also been investigated, with 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide showing an MIC of 62.5 μg/mL against C. albicans. nih.gov

Antifungal Activity of Related Heterocyclic Compounds against Candida albicans

| Compound Class | MIC Value (µg/mL) | Additional Notes | Reference |

|---|---|---|---|

| 3-(2-Benzoxazol-5-yl)alanine Derivatives | Not specified | Nearly half of 41 tested compounds showed activity | nih.gov |

| Thiazole Derivatives | 0.008–7.81 | Activity may relate to cell wall/membrane disruption | nih.govnih.gov |

| Isoxazole Derivatives (PUB14, PUB17) | Not specified | Selective against C. albicans; PUB14 eradicates 55% of biofilm | mdpi.com |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | 62.5 | Demonstrated inhibitory effects on C. albicans growth | nih.gov |

The broader class of heterocyclic compounds to which dihydrooxazole-alanine belongs has shown promise against mycobacteria. A study involving novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues demonstrated moderate to high inhibitory activity against Mycobacterium tuberculosis (MTB) H37Rv and an isoniazid-resistant strain. nih.gov The most promising compound from this series, 6,7-dimethoxy-3-(4-chloro phenyl)-4H-indeno[1,2-c]isoxazole (4b), was active against both strains with minimum inhibitory concentrations of 0.22 and 0.34 μM, respectively. nih.gov

Anticancer and Cytotoxic Properties

Analogues of this compound have been investigated for their potential as anticancer agents, demonstrating antiproliferative effects and the ability to induce programmed cell death in various cancer cell lines.

Derivatives of the related compound 3-(2-benzoxazol-5-yl)alanine have been shown to be toxic to both normal and cancer cells, but in some cases, the toxicity towards normal cells was much lower, indicating potential as future anticancer agents. nih.gov Other related five-membered heterocyclic compounds, such as oxadiazoles (B1248032) and isoxazoles, have also shown significant cytotoxic effects.

For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives exhibited high toxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. nih.gov In a separate study, pyrazole-oxadiazole conjugates showed notable antiproliferative activity, with one compound displaying IC50 values of 1.8 µM in MCF-7 cells, 2.3 µM in HeLa cells, and 3.2 µM in IMR32 (neuroblastoma) cells. nih.gov Isoxazole derivatives have also been identified as potent cytotoxic agents, with one 5-aminoisoxazole compound showing high cytotoxicity with IC50 values ranging from 0.04 to 12 μM across five different human tumor cell lines. unipa.it

Antiproliferative Effects of Related Heterocycles on Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | IC50 Value(s) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | HeLa, MCF-7 | Not specified (high toxicity) | nih.gov |

| Pyrazole-Oxadiazole Conjugates | MCF-7, HeLa, IMR32 | 1.8 µM, 2.3 µM, 3.2 µM respectively | nih.gov |

| 5-Aminoisoxazole Derivative | Myeloid leukemia, Esophageal, Lung, Hepatocellular, Prostate | 0.04-12 µM | unipa.it |

| Aminothiazole-benzazole Amides | MCF-7, A549 (Lung) | 17.2 to 80.6 μM | researchgate.net |

The cytotoxic effects of these heterocyclic compounds are often linked to their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle. For example, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline, a structurally related isoquinoline, was found to induce apoptosis in HL-60 human leukemia cells. nih.gov This was accompanied by classic apoptotic signatures such as the loss of mitochondrial membrane potential and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov At lower concentrations, this compound induced G2/M phase cell cycle arrest, while at higher concentrations, it shifted to inducing apoptosis. nih.gov

Similarly, synthetic derivatives of bile acids have been shown to inhibit the proliferation of human prostate carcinoma PC-3 cells by inducing apoptosis and arresting the cell cycle at the G1 phase. nih.gov The mechanism involved the inhibition of cyclin-dependent kinase (Cdk2) activity and an increase in the Cdk inhibitor p21. nih.gov Imidazole derivatives have also been shown to trigger apoptosis mediated by oxidative stress in non-small cell lung cancer (NSCLC) cell lines. frontiersin.org Furthermore, some antifungal azole derivatives can block the cell cycle in C. auris at the S and G2/M phases, demonstrating that cell cycle modulation is a mechanism that spans across different cell types. nih.gov

Enzymatic Inhibition and Metabolic Pathway Interference

The chemical structure of this compound, featuring both an alanine (B10760859) backbone and a heterocyclic system, makes it a candidate for interaction with various enzyme active sites. The following sections explore potential mechanisms of action by drawing parallels with known inhibitors that share these structural motifs.

Glutamine amidotransferases (GATs) are a class of enzymes that catalyze the removal of the amide nitrogen from glutamine and transfer it to an acceptor substrate. This function is crucial for the biosynthesis of key molecules such as purine (B94841) and pyrimidine (B1678525) nucleotides, and certain amino acids. nih.gov Due to their importance in cell proliferation, GATs are a target for antimicrobial and anticancer agents.

A prime example of a GAT inhibitor is Acivicin ((αS,5S)-α-Amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid), a modified amino acid produced by Streptomyces sviceus. wikipedia.org Acivicin acts as a glutamine analog, and its mechanism involves the covalent modification of a critical cysteine residue in the enzyme's active site. nih.govnih.gov The dihydroisoxazole (B8533529) ring of Acivicin is key to its inhibitory action. nih.gov Studies on triad (B1167595) GATs like IGP synthase and GMP synthetase show that Acivicin's inactivation of the enzyme is significantly accelerated in the presence of nucleotide substrates, indicating a mechanism-based covalent bond formation. nih.gov The specificity of Acivicin is high, with an inhibitory potency on the same order of magnitude as the natural substrate, glutamine. nih.gov

Given that this compound shares a dihydro-heterocyclic ring fused to an amino acid structure, it could potentially mimic glutamine and interact with the active sites of GATs. Its ability to act as an inhibitor would depend on the specific stereochemistry and the reactivity of the oxazoline (B21484) ring compared to the chloro-dihydroisoxazole ring of Acivicin. Inhibition of GATs by Acivicin has been shown to decrease cellular glutamate (B1630785) derived from the glutathione (B108866) cycle, impacting neurotransmission. pnas.orgbiorxiv.org

Alanine racemase (Alr) is a bacterial enzyme that uses pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to catalyze the racemization of L-alanine to D-alanine. tandfonline.comwikipedia.org D-alanine is an essential component for the synthesis of peptidoglycan, a critical structural element of the bacterial cell wall. tandfonline.com Since this enzyme is ubiquitous in bacteria but generally absent in higher eukaryotes, it represents an attractive target for the development of novel antibacterial drugs. tandfonline.comwikipedia.org

Many known inhibitors of alanine racemase are analogs of alanine. plos.org For example, D-cycloserine, a natural antibiotic, is a structural analog of D-alanine and inhibits the enzyme. tandfonline.comwikipedia.org However, its clinical use is limited by toxicity due to a lack of target specificity, as it can also inhibit other PLP-dependent enzymes. tandfonline.complos.org Other alanine analogs that inhibit the enzyme include β-chloro-alanine, β-fluoro-alanine, and alanine phosphonate. plos.org Research efforts are focused on identifying inhibitors that are not substrate analogs to avoid off-target effects. plos.org

As a derivative of alanine, this compound could theoretically act as a substrate analog and interact with the active site of alanine racemase. Its potential inhibitory activity would be determined by how the dihydro-oxazole substituent affects binding to the enzyme's active site compared to other alanine derivatives. Studies on various amino-substituted heterocyclic derivatives have been conducted to evaluate their potential as alanine racemase inhibitors. nih.gov

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a vital role in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Compounds that bind to tubulin can either inhibit its polymerization or stabilize the microtubules, in both cases leading to cell cycle arrest and apoptosis. nih.gov

The 1,3-oxazole moiety is a structural feature found in some compounds that act as tubulin polymerization inhibitors. nih.gov For instance, a series of novel 1,3-oxazole sulfonamides have been shown to inhibit cancer cell growth, with some exhibiting potent activity in the nanomolar range against leukemia cell lines. nih.gov These compounds were found to effectively bind to tubulin and induce the depolymerization of microtubules. nih.gov Similarly, acs.orgnih.govoxazolo[5,4-e]isoindoles have been identified as potent inhibitors that bind to the colchicine (B1669291) site of tubulin, showing promise for treating refractory lymphomas. nih.gov The structural similarity of this compound to these oxazole-containing compounds suggests that it could potentially interact with tubulin, although its specific effects on polymerization would require experimental validation.

| Compound Class | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 1,3-Oxazole Sulfonamides | Binds to tubulin, inducing depolymerization | Inhibition of cancer cell growth (Leukemia) with GI50 values in low micromolar to nanomolar ranges | nih.gov |

| acs.orgnih.govOxazolo[5,4-e]isoindoles | Binds to the colchicine site of tubulin | Potent inhibition of colchicine binding (80-88%) and efficacy against lymphoma histotypes | nih.gov |

Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov It catalyzes the NAD+-dependent conversion of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). nih.gov Because guanine nucleotides are essential for DNA and RNA synthesis and signal transduction, IMPDH is a target for antiviral, immunosuppressive, and anticancer therapies. nih.govresearchgate.net

Acid ceramidase (AC) is a lysosomal cysteine amidase that hydrolyzes ceramides (B1148491) into sphingosine (B13886) and a free fatty acid. acs.orgresearchgate.net By regulating the levels of ceramide, a pro-apoptotic lipid messenger, AC plays a crucial role in cell survival, proliferation, and inflammation. ku.dk Overexpression of AC is observed in several cancers, making it a therapeutic target. researchgate.net

Recently, oxazolone (B7731731) and benzoxazolone derivatives have been identified as potent inhibitors of AC. acs.orgcnr.it Benzoxazolone carboxamides, for instance, have been shown to inhibit AC with low nanomolar potency through covalent modification of the catalytic cysteine residue (Cys-143). acs.org Similarly, a novel class of substituted oxazol-2-one-3-carboxamides were designed as AC inhibitors, leading to the identification of potent lead compounds with favorable pharmacokinetic profiles. cnr.itnih.gov The oxazolone ring in these inhibitors acts as a reactive group that acylates the active site cysteine. acs.org While this compound contains a dihydro-oxazole rather than an oxazolone ring, the structural relationship suggests a potential, albeit likely different, mode of interaction with cysteine hydrolases like AC.

| Compound Class | Example Compound | Inhibitory Potency (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Benzoxazolone Carboxamides | ARN14974 | 79 nM | Covalent inhibition via S-acylation of catalytic Cys-143 | acs.org |

| Oxazol-2-one-3-carboxamides | 32b (5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide) | Potent AC inhibitor (specific IC50 not stated in abstract) | Designed as AC inhibitors, showing target engagement in cells | cnr.itnih.gov |

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. tandfonline.com It is a key target for developing depigmenting agents used in cosmetics and for treating hyperpigmentation disorders. nih.gov Additionally, it is involved in the undesirable browning of fruits and vegetables. tandfonline.com

Several studies have demonstrated that oxazolone derivatives possess significant tyrosinase inhibitory activity. nih.govresearchgate.net A series of synthesized oxazolone derivatives showed excellent in vitro inhibition of mushroom tyrosinase, with some compounds exhibiting greater potency than the standard inhibitor kojic acid. nih.gov For example, (2-Methyl-4-[(E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one) was identified as a particularly active inhibitor with an IC50 value of 1.23 µM. nih.gov The substitutions at the C-2 and C-4 positions of the oxazolone ring were found to be critical for activity. nih.govresearchgate.net Similarly, isoxazolone derivatives with a β-phenyl-α,β-unsaturated carbonyl scaffold have also been shown to be potent, competitive inhibitors of tyrosinase. nih.govresearchgate.net The structural relationship between these active oxazolone inhibitors and this compound suggests that the latter could potentially interact with the active site of tyrosinase.

| Compound Class | Example Compound | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Oxazolone Derivatives | (2-Methyl-4-[(E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one) | 1.23 ± 0.37 µM | nih.gov |

| (Z)-Isoxazolone Derivatives | Compound 1m | 14.62 ± 1.38 µM | nih.govresearchgate.net |

| Standard Inhibitor | Kojic Acid | 16.67 ± 0.52 µM / 37.86 ± 2.21 µM | nih.govnih.gov |

| Standard Inhibitor | L-Mimosine | 3.68 ± 0.02 µM | nih.gov |

Other Investigational Biological Activities

The oxazoline ring, a core feature of this compound, has been identified as a key pharmacophore in the development of novel antiviral agents. A notable study detailed the discovery of new oxazoline derivatives that act as potent inhibitors of poliovirus. nih.govnih.gov Through screening a chemical library, researchers identified initial hit compounds which led to the synthesis of more potent derivatives. nih.govnih.gov

Among the synthesized compounds, compound 11 was found to be highly potent against a wide variety of wild and vaccine-derived polioviruses. nih.govnih.gov Time-of-addition experiments, which help to determine the stage of the viral life cycle a drug inhibits, suggested that some derivatives were active at an early stage of viral replication, while compound 11 was effective at all stages. nih.govnih.gov This suggests that oxazoline-based structures can interfere with multiple viral processes. Other reports also note that oxazolone derivatives have been investigated for a range of biological activities, including antiviral effects. nih.gov

| Compound | Target Virus | Reported Activity | Source |

|---|---|---|---|

| Compound 7 | Poliovirus Sabin 1-3 | Highly active | nih.govnih.gov |

| Compound 11 | Poliovirus Sabin 1-3, Wild and Vaccine-Derived Polioviruses | Very potent against a large panel of viruses | nih.govnih.gov |

| Compound 5 | Poliovirus Sabin strains | Active at submicromolar concentrations | nih.govnih.gov |

| Compound 6 | Poliovirus Sabin strains | Active at submicromolar concentrations | nih.govnih.gov |

Oxazolone is a well-established chemical tool used in immunology to study skin inflammation through a process called contact hypersensitivity (CHS). plos.orgnih.gov CHS is an inflammatory skin reaction that occurs upon exposure to small reactive chemicals known as haptens; oxazolone is a classic example of a hapten. nih.gov

The mechanism of oxazolone-induced immunomodulation begins when it penetrates the skin and binds to the body's own proteins, forming hapten-protein complexes that are recognized as foreign and immunogenic. nih.govnih.gov These complexes are taken up by antigen-presenting cells, such as dendritic cells and Langerhans cells, which then migrate to the draining lymph nodes. plos.orgnih.gov In the lymph nodes, the processed antigen is presented to naive T-cells, leading to the generation of hapten-specific effector T-cells. nih.gov Upon subsequent re-exposure to oxazolone, these memory T-cells are activated, leading to a robust inflammatory response characterized by swelling and the production of various cytokines, including IFN-γ and IL-4. nih.gov

Beyond its use as an experimental tool, specific oxazolone derivatives have been synthesized and evaluated for their inherent immunomodulatory properties. A study screened a series of eleven derivatives and tested three for their effects on various immune functions. nih.gov The research found that 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one (13) was the most potent immunomodulator in the series, influencing processes like phagocyte chemiluminescence and T-cell proliferation. nih.govresearchgate.net

| Compound | Screening Assays | Key Finding | Source |

|---|---|---|---|

| 4-[(E)-(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (11) | Phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, cytokine production | Screened for immunomodulatory activity | nih.gov |

| 4-[(E)-(4-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one (12) | Screened for immunomodulatory activity | nih.gov | |

| 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one (13) | Found to be the most potent immunomodulator of the series | nih.govresearchgate.net |

Structure Activity Relationship Sar and Rational Design Paradigms

Elucidating the Influence of Substituent Variation on the Dihydrooxazole Ring on Bioactivity

Research on analogous oxazole- and benzoxazole-containing compounds has demonstrated that the introduction of different substituents can modulate bioactivity. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the type of substituent at the 2-position of the benzoxazole (B165842) ring was found to be critical for their antimicrobial and cytotoxic effects. nih.govnih.gov Compounds bearing azaaromatic groups at this position generally exhibited notable activity, while those with bulky or sulfur-containing substituents were often inactive. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as a bromine atom, on the benzoxazole ring led to a significant increase in activity in some cases. nih.gov

These findings suggest a similar SAR profile for 3-(2,5-dihydro-1,3-oxazol-5-yl)alanine derivatives. The electronic nature of substituents on the dihydrooxazole ring likely plays a pivotal role. Electron-donating groups could enhance the hydrogen-bonding capabilities of the ring nitrogen, potentially strengthening interactions with target proteins. Conversely, electron-withdrawing groups can alter the electrostatic potential of the molecule, which may be advantageous for binding to specific enzymatic pockets. researchgate.net

Table 1: Postulated Influence of Dihydrooxazole Ring Substituents on Bioactivity

| Substituent Type | Position on Ring | Postulated Effect on Bioactivity | Rationale (Based on Analogous Compounds) |

| Small, polar | C2 | Potential for enhanced solubility and target engagement through hydrogen bonding. | Studies on oxazoline-amino acid bioconjugates show that the oxazoline (B21484) nitrogen acts as a hydrogen bond acceptor. rsc.orgrsc.org |

| Bulky, non-polar | C2 | May lead to steric hindrance, potentially reducing or altering target binding. | Research on benzothiazoles indicates that the steric volume of substituents can negatively impact reaction yields and potentially bioactivity. mdpi.com |

| Aromatic/Heteroaromatic | C2 | Can introduce π-stacking interactions, potentially increasing binding affinity. | Quinoline-oxazole hybrids have demonstrated significant anticancer activity, suggesting the importance of aromatic systems. researchgate.net |

| Electron-withdrawing | C4, C5 | Can modulate the electronic properties of the ring, potentially enhancing interactions with electrophilic sites on a target. | Introduction of nitro groups on related heterocyclic rings has been shown to correlate with higher reactivity indicators in DFT studies. bohrium.com |

| Electron-donating | C4, C5 | May increase the basicity of the ring nitrogen, favoring certain binding modes. | The presence of electron-donating groups like -OH and -OCH3 has been linked to enhanced antimicrobial and antitumor activity in triazole-3-thiones. researchgate.net |

Impact of Alanine (B10760859) Side Chain Modifications on Biological Efficacy

The alanine side chain provides another critical point for modification to fine-tune the biological efficacy of these compounds. Alterations to the carboxyl and amino groups can significantly affect the molecule's charge, polarity, and ability to form key interactions with biological targets.

For example, esterification of the carboxylic acid can increase lipophilicity, which may enhance cell membrane permeability. However, this could also abolish crucial ionic interactions with the target protein. mdpi.com Amidation of the carboxyl group or acylation of the amino group can introduce new hydrogen bond donors and acceptors, potentially leading to new binding modes.

Studies on amino acid derivatives have shown that even subtle changes, such as the conversion of a carboxylic acid to its corresponding hydrazide, can lead to significant changes in biological activity. semanticscholar.org Furthermore, the length and branching of the side chain can impact conformational flexibility and steric interactions within a binding site. nih.govrsc.org For instance, replacing alanine with other amino acids like valine or phenylalanine introduces different steric and hydrophobic properties that can dramatically alter binding affinity. nih.govrsc.org

Stereochemical Determinants of Biological Activity

Stereochemistry is a fundamental determinant of biological activity, as biomolecules such as enzymes and receptors are chiral environments. The two enantiomers of this compound, (R) and (S), are likely to exhibit different biological activities due to their distinct spatial arrangements. One enantiomer may bind with high affinity to a target, while the other may be inactive or even elicit off-target effects.

Furthermore, the potential for racemization during synthesis or under physiological conditions is an important consideration. Studies on peptides containing 3-hydroxyvaline have suggested that racemization can occur via an oxazoline intermediate under acidic conditions, a mechanism that could be relevant to dihydrooxazole-containing amino acids. nih.gov Therefore, stereoselective synthetic methods are essential for producing enantiomerically pure compounds for biological evaluation. researchgate.net

Computational Approaches to SAR Analysis and Compound Optimization

Computational chemistry provides powerful tools for understanding SAR at a molecular level and for guiding the design of optimized compounds. These in silico methods can predict how structural modifications will affect binding affinity and other properties, thereby prioritizing synthetic efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ekb.eg This method can elucidate key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site of the protein.

For this compound derivatives, docking studies can be employed to:

Identify potential biological targets.

Predict the binding modes of different derivatives. nih.gov

Explain the observed SAR by correlating binding scores with experimental bioactivity. mdpi.com

Guide the design of new derivatives with improved binding affinity. nih.gov

For example, docking studies on quinoline-1,3-oxazole hybrids have helped to understand their binding mode within the active site of DNA topoisomerase I. researchgate.net Similarly, docking has been used to investigate the binding of oxadiazole analogues to carbonic anhydrase II. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules, including their geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO). irjweb.comnih.gov These properties are crucial for understanding a molecule's reactivity and its ability to participate in various non-covalent interactions.

In the context of this compound, DFT calculations can be used to:

Determine the most stable conformation of the molecule. nih.gov

Calculate the electrostatic potential surface to identify regions of positive and negative charge, which can guide the design of complementary interactions with a target.

Correlate electronic properties, such as the HOMO-LUMO energy gap, with biological activity. A smaller energy gap can indicate higher reactivity. bohrium.com

Analyze the electronic effects of different substituents on the dihydrooxazole ring. researchgate.netresearchgate.net

Studies on related oxazole (B20620) and thiazole-containing amino acids have successfully used DFT to analyze their conformational properties and the stabilizing effects of intramolecular hydrogen bonds. nih.govnih.govresearchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance for SAR |

| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Determines the overall shape of the molecule and its fit within a binding site. irjweb.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity. irjweb.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the calculation of binding free energies. mdpi.comscispace.com By simulating the movement of atoms over time, MD can reveal how a ligand and its target adapt to each other upon binding.

For this compound derivatives, MD simulations can be used to:

Explore the conformational landscape of the molecule in different environments (e.g., in water or a protein binding site). nih.govrsc.org

Assess the stability of the ligand-protein complex over time.

Calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone.

Understand the role of solvent molecules in the binding process.

MD simulations have been instrumental in studying the conformational dynamics of alanine dipeptides and the influence of side chains on the behavior of amino acids at interfaces. nih.govmdpi.com These methods can provide invaluable insights into the flexibility of the dihydrooxazole ring and the alanine side chain, and how this flexibility impacts biological activity.

Lack of Specific Research Data on this compound Hinders Article Generation

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is a lack of specific scientific literature and research data available to construct the requested article. The initial search and subsequent targeted inquiries did not yield any studies focusing directly on this particular molecule.

The provided outline requires detailed and scientifically accurate information regarding the utilization of this compound as a precursor for biheterocyclic amino acid synthesis, its application as a chemical probe, and its development as a novel lead structure for therapeutic applications. However, the search results primarily discuss related but structurally distinct compounds.

For instance, research was found on the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, which contains a dihydroisoxazole (B8533529) ring but is a propanoate derivative, not an alanine. mdpi.com Other studies describe general methodologies for synthesizing heterocyclic compounds from amino acids, such as decarboxylative 1,3-dipolar cycloaddition reactions to produce various heterocyclic systems. beilstein-journals.orguobabylon.edu.iq Additionally, information is available on the synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, which feature a thiazole (B1198619) ring instead of a dihydrooxazole ring. nih.govresearchgate.net

Without specific research findings on the synthesis, properties, and applications of this compound, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the detailed outline provided. The creation of data tables and the discussion of detailed research findings, as requested, are contingent on the availability of such specific data. Therefore, the generation of the requested article cannot be fulfilled at this time.

Q & A

Q. What are the recommended methodologies for synthesizing 3-(2,5-Dihydro-1,3-oxazol-5-yl)alanine?

Synthesis typically involves coupling an oxazole precursor with an alanine derivative. A common approach includes:

- Step 1 : Preparation of the oxazole ring via cyclization of a nitrile and a β-keto ester under acidic conditions.

- Step 2 : Functionalization of the oxazole at the 5-position using a methylene linker.

- Step 3 : Coupling with L-alanine via a Mitsunobu reaction or nucleophilic substitution, ensuring stereochemical integrity.

For structural analogs, crystallographic data (e.g., ) suggest using X-ray diffraction to confirm regiochemistry and stereochemistry post-synthesis .

Q. How can the conformational flexibility of the dihydrooxazole ring be analyzed?

The puckering amplitude and phase angle of the dihydrooxazole ring can be quantified using Cremer-Pople coordinates ( ). Computational tools like Gaussian or ORCA calculate out-of-plane displacements (z-coordinates) relative to a least-squares mean plane. Experimentally, high-resolution X-ray crystallography (e.g., SHELXL refinement, ) can reveal deviations from planarity, with torsion angles and bond lengths providing insights into ring strain .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR to identify protons and carbons adjacent to the oxazole and alanine moieties.

- X-ray Crystallography : Essential for resolving bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding patterns, as seen in ).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How can discrepancies in crystallographic data refinement for this compound be resolved?

Conflicts in refinement (e.g., high R-factors, poor electron density fit) often arise from disorder in the oxazole ring or solvent molecules. Strategies include:

- Multi-software validation : Cross-check results using SHELXL () and Olex2, leveraging their robust handling of twinned or low-resolution data.

- Dynamic Disorder Modeling : Apply TLS (Translation-Libration-Screw) parameters in SHELXL to account for anisotropic motion .

- Validation Tools : Use PLATON or CCDC Mercury to analyze hydrogen bonding and steric clashes () .

Q. What experimental design considerations are critical for studying the compound’s metabolic stability?

Metabolic pathways may involve hydrolysis of the oxazole ring or oxidation of the alanine side chain. To assess stability:

- In Vitro Assays : Incubate with liver microsomes or cytochrome P450 enzymes, monitoring degradation via LC-MS.

- Isotopic Labeling : Use -labeled alanine to track metabolic byproducts (e.g., highlights hydrolysis products of related oxazole derivatives) .

- Crystallographic Snapshots : Co-crystallize with metabolic enzymes (e.g., hydrolases) to identify binding modes.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., phenylalanine ammonia-lyase analogs, ).

- MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess conformational stability of the oxazole ring in aqueous vs. hydrophobic environments.

- QM/MM Calculations : Evaluate electronic effects of substituents on the oxazole’s reactivity (e.g., discusses oxazole derivatives’ bioactivity) .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in IC or inhibition efficiency (e.g., ’s corrosion inhibitor vs. ’s neurological agents) may stem from:

- Assay Conditions : pH, temperature, and solvent polarity can alter oxazole ring stability. Standardize protocols (e.g., notes temperature-dependent efficacy).

- Enantiomeric Purity : Verify stereochemistry via chiral HPLC, as D/L-alanine configuration impacts target selectivity.

- Data Normalization : Use internal controls (e.g., β-lactamase inhibitors) to account for batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.